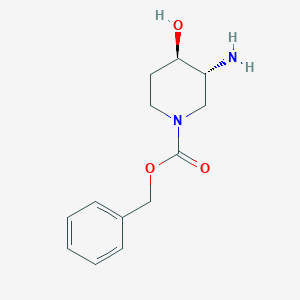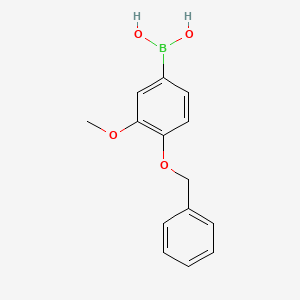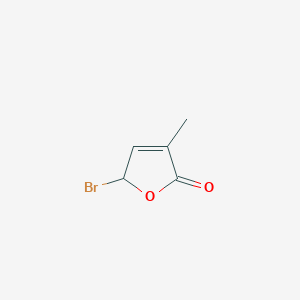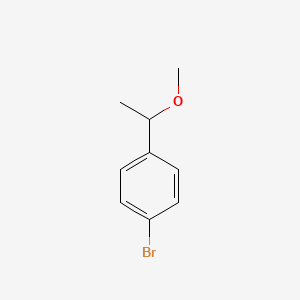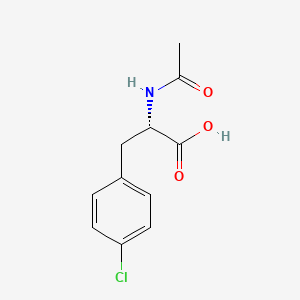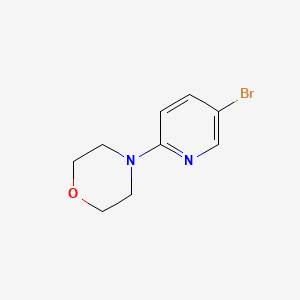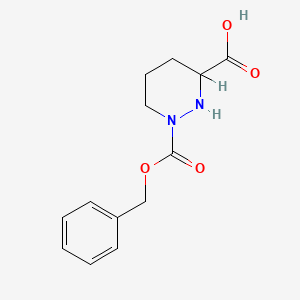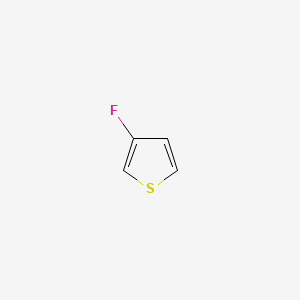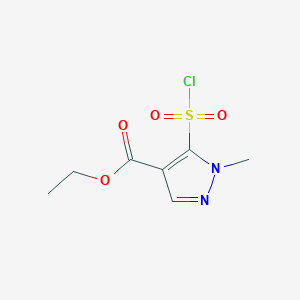
(Dhq)2aqn
Vue d'ensemble
Description
(DHQ)2AQN is a chiral ligand that has been utilized in various asymmetric catalytic reactions. It is derived from the natural product quinine and is known for its ability to induce high enantioselectivity in reactions it catalyzes. The ligand has been particularly effective in asymmetric dihydroxylation reactions, where it has been used to produce enantiomerically enriched products .
Synthesis Analysis
The synthesis of (DHQ)2AQN itself is not detailed in the provided papers. However, its application in the synthesis of other compounds is well-documented. For instance, it has been used as a catalyst in the preparation of enantioenriched azo compounds from hydrazones and Morita-Baylis-Hillman adducts, resulting in products that incorporate an oxindole scaffold with high yields and enantioselectivity . Additionally, it has been employed in the asymmetric dihydroxylation of olefins to produce various diastereoisomers of a fluorinated C4 building block .
Molecular Structure Analysis
While the exact molecular structure analysis of (DHQ)2AQN is not provided, its effectiveness can be attributed to its chiral structure, which allows for high enantioselectivity in catalytic reactions. The ligand's design is based on the anthraquinone core at the 9-O position of quinine, which is a key feature for its catalytic activity .
Chemical Reactions Analysis
(DHQ)2AQN has been shown to catalyze asymmetric substitution reactions, such as the transformation of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts to synthesize azo compounds . It is also effective in asymmetric dihydroxylation reactions, which are used to produce enantiomerically enriched diols from olefins .
Physical and Chemical Properties Analysis
The physical and chemical properties of (DHQ)2AQN are not explicitly discussed in the provided papers. However, its high enantioselectivity and catalytic efficiency in various reactions suggest that it possesses characteristics that make it a valuable ligand in asymmetric synthesis. The polymer-bound version of the ligand, QN–AQN–OPEG-OMe, has been reported to deliver high enantiomeric excesses in dihydroxylation reactions and can be recovered and reused multiple times without significant loss of activity or selectivity .
Applications De Recherche Scientifique
Antioxidant and Protective Agent
Dihydroquercetin (DHQ) is known for its potent antioxidant properties. Research shows that DHQ effectively stimulates the expression of phase II detoxifying enzymes through the Nrf2-dependent signaling pathway. This action contributes to its protective activity against oxidative DNA damage. DHQ also activates various signaling pathways like ERK1/2, Akt, and JNK, leading to Nrf2 nuclear translocation and upregulation of Nrf2-related antioxidant genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), and glutamate-cysteine ligase modifier subunits (Liang et al., 2013).
Role in Food Frequency Questionnaires (FFQs)
The Diet History Questionnaire (DHQ) developed by the National Cancer Institute provides a means to validate and compare dietary intakes. This research is crucial for assessing diet-disease risk relationships and has significant implications for nutritional epidemiology (Subar et al., 2001).
Antifibrotic Properties
DHQ exhibits antifibrotic properties, particularly in the context of renal fibrosis. It has been found to prevent renal fibrosis by inhibiting fibroblast activation and collagen synthesis, reducing oxidative stress, and regulating the Nrf2 signaling pathway. This suggests a therapeutic potential for DHQ in treating renal fibrosis (Wang et al., 2020).
Nanocrystal Formation
DHQ derivatives play a role in nanomaterial synthesis. For example, the use of 1,4-bis(9-O-dihydroquininyl)anthraquinone [(DHQ)2AQN] as a bidentate ligand in the aqueous solution enables the formation of metal-organic complex nanocrystals. These nanocrystals have potential applications in materials science and nanotechnology (Tang et al., 2014).
Antiviral Properties
Research on dihydroquinolizinone compounds like DHQ-1 shows significant potential in reducing the production of virion and surface protein in hepatitis B virus (HBV). This suggests that such compounds could be valuable in the development of new classes of HBV therapeutics (Zhou et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H56N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h7-18,21-22,27-28,31-34,45-46,53-54H,5-6,19-20,23-26,29-30H2,1-4H3/t31-,32-,33-,34-,45-,46-,53+,54+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCFYUDCVYJQRN-KESJXZTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H56N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10985735 | |
CAS RN |
176097-24-8 | |
| Record name | 1,4-Bis[[(8α,9R)-10,11-dihydro-6′-methoxycinchonan-9-yl]oxy]-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176097-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (DHQ)2AQN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



